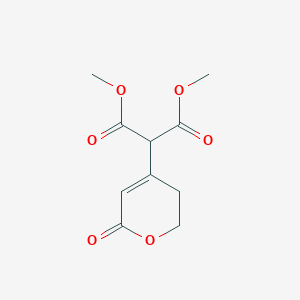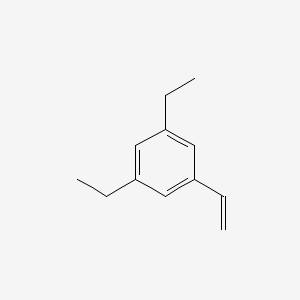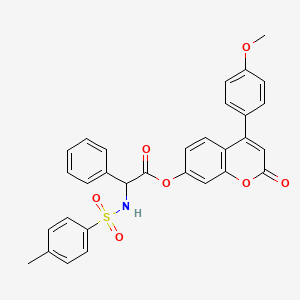
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate is a complex organic compound that combines several functional groups, including a chromenone (coumarin) core, a methoxyphenyl group, a sulfonamide group, and a phenylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate typically involves multi-step organic reactions One common approach is the condensation of 4-hydroxycoumarin with 4-methoxybenzaldehyde to form the chromenone coreThe final step involves the esterification of the resulting intermediate with phenylacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate.
Reduction: Formation of 4-(4-methoxyphenyl)-2-hydroxy-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The phenylacetate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
類似化合物との比較
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- ethyl 4-methyl-2-(4-methyl-2-(4-methylphenylsulfonamido)pentanamido)thiazole-5-carboxylate
Uniqueness
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its chromenone core provides fluorescence properties, making it useful as a probe in biological studies. The sulfonamide group offers potential enzyme inhibition, and the phenylacetate moiety enhances cell membrane penetration .
特性
CAS番号 |
1008015-34-6 |
|---|---|
分子式 |
C31H25NO7S |
分子量 |
555.6 g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C31H25NO7S/c1-20-8-15-25(16-9-20)40(35,36)32-30(22-6-4-3-5-7-22)31(34)38-24-14-17-26-27(19-29(33)39-28(26)18-24)21-10-12-23(37-2)13-11-21/h3-19,30,32H,1-2H3 |
InChIキー |
POCJVFDFEBOVMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
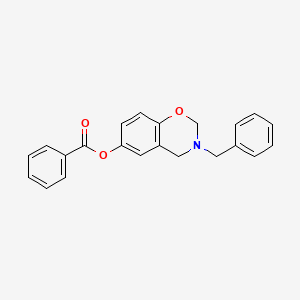
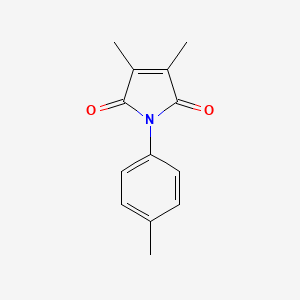
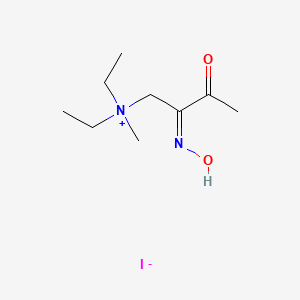
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)
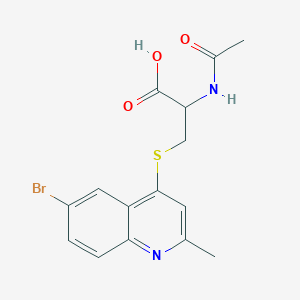
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14149137.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B14149145.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
